Abt-737

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Inducing Apoptosis in Cancer Cells

Abt-737 belongs to a class of drugs known as BH3 mimetics. These drugs mimic the function of naturally occurring proteins called BH3-only proteins, which play a critical role in triggering apoptosis. Normally, the balance between pro-apoptotic (cell death promoting) and anti-apoptotic (cell survival promoting) proteins determines a cell's fate. Cancer cells often have elevated levels of anti-apoptotic proteins, allowing them to evade cell death signals. Abt-737 disrupts this balance by binding to and inhibiting anti-apoptotic proteins, particularly Bcl-2 and Bcl-xL, tipping the scale towards cell death.

Studies have shown that Abt-737 can induce apoptosis in various cancer cell lines, including leukemia, lymphoma, and some solid tumors []. However, the effectiveness can vary depending on the specific cancer type and the presence of other cellular factors [].

Abt-737 is a small molecule inhibitor specifically targeting members of the B-cell lymphoma 2 (Bcl-2) family, particularly Bcl-2, Bcl-xL, and Bcl-w. It acts as a BH3 mimetic, designed to mimic the pro-apoptotic BH3-only proteins that promote apoptosis by displacing pro-survival proteins from their interactions with pro-apoptotic factors. Originally developed for cancer therapy, Abt-737 has also been identified as a senolytic agent, selectively inducing death in senescent cells .

- Abt-737 acts as a BH3 mimetic, mimicking the natural BH3 domain of proteins that trigger cell death pathways [].

- By binding to specific anti-apoptotic proteins (proteins that resist cell death), it disrupts their function and promotes cell death in cancer cells and senescent cells [].

- The exact mechanisms underlying this process are still being explored [].

Abt-737 primarily functions through its binding to the hydrophobic groove of Bcl-2 family proteins. This binding inhibits their anti-apoptotic functions, allowing for the activation of the intrinsic apoptotic pathway. The compound does not directly activate Bax or Bak but rather facilitates their activation indirectly by neutralizing the protective effects of Bcl-2 proteins . The chemical structure of Abt-737 allows it to effectively disrupt the Bcl-2/Bax complex, promoting apoptosis in susceptible cancer cells .

In vitro studies have demonstrated that Abt-737 induces apoptosis in various cancer cell lines, particularly those associated with B-cell malignancies and small-cell lung cancer. Its effectiveness is attributed to its high affinity for Bcl-2, Bcl-xL, and Bcl-w, which are often overexpressed in tumors. Abt-737 has shown significant single-agent activity against lymphomas and myeloma, as well as synergy when combined with other therapeutic agents like TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) .

- Formation of key intermediates: Utilizing reactions such as amide coupling and cyclization.

- Purification: Employing techniques like chromatography to isolate the desired compound.

- Characterization: Using methods such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity of Abt-737.

Specific details on the exact synthetic route may vary based on laboratory protocols and available reagents .

Abt-737 is primarily used in research settings to explore its potential as an anti-cancer agent. Its applications include:

- Cancer therapy: Particularly effective against hematological malignancies like lymphoma and leukemia.

- Senolytic therapy: Inducing apoptosis in senescent cells, which may have implications for aging and age-related diseases.

- Combination therapies: Enhancing the efficacy of other anticancer drugs by overcoming resistance mechanisms mediated by Bcl-2 family proteins .

Abt-737 has been extensively studied for its interactions with other therapeutic agents. Notably:

- Synergy with TRAIL: Studies show that combining Abt-737 with TRAIL significantly enhances cell death in various cancers.

- Combination with chemotherapy: It has been found to augment the effects of traditional chemotherapeutic agents like paclitaxel and bortezomib .

These interactions highlight its potential role in combination therapies aimed at improving treatment outcomes in resistant cancer types.

Several compounds share structural or functional similarities with Abt-737. Notable among them are:

Abt-737 stands out due to its high affinity for specific anti-apoptotic proteins while having minimal interaction with others like Mcl-1 and A1, making it a more targeted approach in certain cancer therapies .

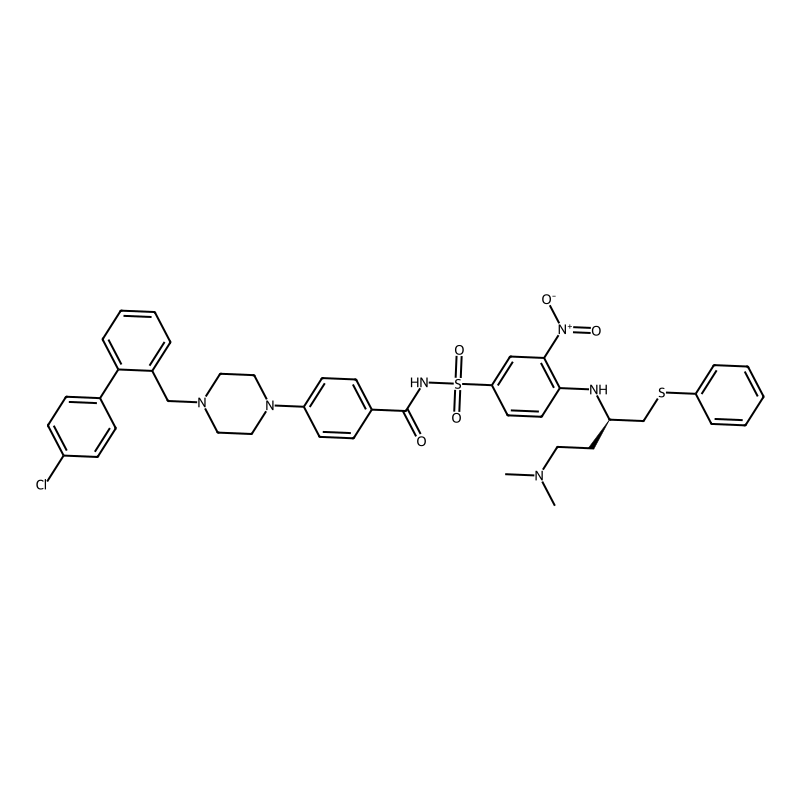

ABT-737 (C₄₂H₄₅ClN₆O₅S₂) is a synthetic small-molecule inhibitor of the B-cell lymphoma-2 (Bcl-2) family proteins, characterized by a complex biphenyl scaffold with multiple functional groups. Its molecular architecture features a 4-chloro-1,1'-biphenyl core substituted at the 2' position with a (4-{4-[(4-{[(2R)-4-(dimethylamino)-1-(phenylsulfanyl)butan-2-yl]amino}-3-nitrobenzenesulfonyl)carbamoyl]phenyl}piperazin-1-yl)methyl group. The stereochemical configuration of the dimethylaminoethyl side chain at the R-position is critical for maintaining high-affinity interactions with Bcl-2 family proteins.

Key structural elements include:

- Chloro-biphenyl moiety: Anchors the molecule in the hydrophobic groove of Bcl-2/Bcl-xL.

- Nitrobenzenesulfonyl group: Enhances binding through polar interactions with conserved residues.

- Piperazine ring: Improves solubility and pharmacokinetic properties.

The molecular weight of 813.4 g/mol and logP value of 6.2 reflect its lipophilic nature, which facilitates membrane permeability.

Structure-Activity Relationship (SAR) Studies

SAR studies reveal that ABT-737’s potency stems from precise spatial arrangement of its substituents:

Modifications to the diphenylmethane group (e.g., para-substituents like tert-butyl) improve binding by 10-fold, while alterations to the sulfonamide linker reduce affinity. The inability to inhibit Mcl-1 arises from steric clashes between ABT-737’s thio-phenyl group and Mcl-1’s shallower p4 pocket.

Crystallographic Analysis of Bcl-2 Family Protein Complexes

X-ray crystallography (PDB: 2YXJ) demonstrates that ABT-737 binds Bcl-xL via a three-pronged mechanism:

- Hydrophobic interactions: The chloro-biphenyl and thio-phenyl groups occupy the p2 and p4 pockets, respectively, displacing pro-apoptotic Bax/Bak.

- Hydrogen bonding: The sulfonamide oxygen forms a 3.1 Å bond with Gly138’s backbone amide.

- Electrostatic stabilization: The dimethylamino group interacts with Glu96 of Bcl-xL.

Comparative analysis with Mcl-1 reveals structural divergences:

- Mcl-1’s p2 pocket is 2.3 Å narrower, preventing chloro-biphenyl insertion.

- The α3 helix in Mcl-1 adopts a distinct conformation, reducing compatibility with ABT-737’s piperazine ring.

Synthetic Pathways and Optimization Strategies

ABT-737’s synthesis involves a 15-step process optimized for yield and stereochemical purity:

Key steps:

- Biphenyl core formation: Suzuki-Miyaura coupling of 4-chlorophenylboronic acid with 2-bromophenylpiperazine.

- Sulfonamide linkage: Reaction of 3-nitro-4-aminobenzenesulfonyl chloride with (R)-3-(dimethylamino)-1-(phenylthio)propan-2-amine.

- Final coupling: Amide bond formation between the biphenyl and sulfonamide intermediates using HATU/DIEA.

Optimization challenges:

- Stereochemical control: The R-configuration at the dimethylamino center requires chiral chromatography or asymmetric synthesis.

- Nitro group reduction: Selective hydrogenation avoids undesired dechlorination.

Recent patents (CN113248415A, US20240140923A1) disclose improved routes using flow chemistry to achieve 92% purity and 37% overall yield.

BH3 Mimetic Activity and Bcl-2 Family Protein Inhibition

ABT-737 functions as a potent BH3 mimetic compound that targets select members of the Bcl-2 family of anti-apoptotic proteins [1] [2]. The compound was designed to mimic the BH3-only proteins, which are natural antagonists of pro-survival Bcl-2 family members [3]. Unlike other putative BH3 mimetics tested, ABT-737 specifically induced apoptosis through the expected mechanism of Bcl-2-regulated pathway activation [1].

The molecular structure of ABT-737 consists of a biphenyl core with a molecular formula of C42H45ClN6O5S2 and molecular weight of 813.4 g/mol [4] [5]. The compound is characterized as 4-chloro-1,1'-biphenyl substituted by a complex side chain containing piperazine, nitrobenzene, and phenylsulfanyl moieties [4]. This structure enables ABT-737 to bind to the hydrophobic groove of target proteins, mimicking the natural BH3 domain interactions [6].

The selectivity profile of ABT-737 demonstrates its preferential binding to specific Bcl-2 family members. Research has established that ABT-737 binds with high affinity to Bcl-2, Bcl-xL, and Bcl-w, while showing minimal binding to Mcl-1, Bfl-1, and Bcl-B [1] [2] [7]. This selective binding profile is crucial for understanding both the therapeutic potential and limitations of the compound.

Binding Affinity Profiling Against Bcl-2, Bcl-xL, and Bcl-w

Comprehensive binding studies have revealed differential affinities of ABT-737 for its target proteins, despite initial assumptions of equal binding [8] [9]. The binding affinity profile demonstrates that ABT-737 exhibits an EC50 of 30.3 nM for Bcl-2, 78.7 nM for Bcl-xL, and 197.8 nM for Bcl-w in cell-free assays [10]. These values indicate that Bcl-2 is the most favorable target, followed by Bcl-xL and then Bcl-w.

| Protein Target | Dissociation Constant (Kd) or EC50 | Binding Affinity | Therapeutic Relevance |

|---|---|---|---|

| Bcl-2 | 30.3 nM [10] | High | Primary Target |

| Bcl-xL | 78.7 nM [10] | High | Primary Target |

| Bcl-w | 197.8 nM [10] | Moderate | Secondary Target |

| Mcl-1 | >10 μM [10] | Very Low | Resistance Factor |

| Bcl-B | 1820 nM [10] | Low | Non-target |

| Bfl-1 | >10 μM [10] | Very Low | Resistance Factor |

The differential binding effectiveness extends beyond simple affinity measurements to functional cellular consequences. Cell-based protein redistribution assays revealed that ABT-737 disrupts Bcl-2/Bim complexes approximately 5-fold more readily than Bcl-xL/Bim or Bcl-w/Bim complexes [11] [9]. This functional difference helps explain why overexpression of Bcl-2 sensitizes cells to ABT-737, while overexpression of Bcl-xL or Bcl-w can confer resistance despite the compound's ability to bind these proteins in vitro [9].

Crystal structure analysis of ABT-737 complexed with Bcl-xL revealed the molecular basis for this binding specificity [6]. The compound induces conformational changes in the target protein, opening a cryptic binding site between the α3 and α4 helices [12]. This structural rearrangement increases the surface exposure area of Bcl-xL from 6875 to 7525 Ų, demonstrating the dynamic nature of the protein-ligand interaction [12].

Mitochondrial Apoptosis Pathway Activation

ABT-737 activates the intrinsic mitochondrial apoptosis pathway through a mechanism that requires the pro-apoptotic effector proteins Bax and Bak [1] [2]. The compound functions by displacing pro-apoptotic BH3-only proteins from their sequestration by anti-apoptotic Bcl-2 family members, thereby shifting the cellular balance toward apoptosis induction [13] [14].

The mitochondrial pathway activation involves several key steps. Initially, ABT-737 binding to Bcl-2, Bcl-xL, and Bcl-w releases sequestered BH3-only proteins such as Bim, Bad, and truncated Bid [1]. These released proteins then either directly or indirectly activate Bax and Bak, leading to mitochondrial outer membrane permeabilization [2]. The activation of Bax and Bak results in the formation of oligomeric pores in the mitochondrial outer membrane, facilitating the release of cytochrome c and other pro-apoptotic factors [15] [16].

Research has identified a novel paradigm of ABT-737-induced apoptosis in primary B-cell malignancies that involves mitochondrial inner membrane permeabilization (MIMP) [15] [16]. This process results in mitochondrial matrix swelling and rupture of the outer mitochondrial membrane, permitting rapid efflux of cytochrome c from mitochondrial cristae and facilitating accelerated caspase activation [15]. Bax and Bak proteins localize to the outer mitochondrial membrane break points, suggesting their direct involvement in this membrane disruption process [16].

The cytochrome c release triggers the formation of the apoptosome complex, leading to caspase-9 activation followed by executioner caspase-3 and caspase-7 activation [13] [17]. This cascade ultimately results in the characteristic biochemical and morphological features of apoptosis, including DNA fragmentation, chromatin condensation, and cell death [15] [16].

Modulation of Pro-Survival Signaling Networks

ABT-737 influences multiple pro-survival signaling networks beyond its direct interaction with Bcl-2 family proteins. The compound activates the JNK/c-Jun signaling pathway, leading to upregulation of the pro-apoptotic protein Bim [18] [19]. This pathway activation occurs in a time- and dose-dependent manner, with both phosphorylated JNK and c-Jun showing sustained elevation following ABT-737 treatment [18].

The JNK pathway activation by ABT-737 contributes to Bim promoter activity through transcriptional mechanisms [19]. Studies using dominant-negative c-Jun demonstrated that inhibition of c-Jun abolished ABT-737-induced Bim promoter activation, confirming the importance of this signaling axis [19]. The upregulation of Bim creates a positive feedback loop that enhances the pro-apoptotic effects of ABT-737 treatment.

| Signaling Pathway | Effect of ABT-737 | Downstream Consequence | Biological Significance |

|---|---|---|---|

| JNK/c-Jun Pathway | Activation [18] [19] | Bim upregulation | Pro-apoptotic signaling |

| NF-κB Pathway | Activation [20] | DR5 transcription | Death receptor sensitization |

| Mitochondrial Pathway | Direct Activation [15] [16] | Cytochrome c release | Caspase cascade activation |

| Autophagy Pathway | Induction [21] | BECN1-BCL2 disruption | Alternative cell death |

| Death Receptor Pathway | DR5 Upregulation [20] | TRAIL sensitivity | Extrinsic apoptosis enhancement |

ABT-737 also modulates the NF-κB signaling pathway, leading to transcriptional upregulation of death receptor 5 (DR5) [20]. This upregulation occurs through a transcriptional mechanism involving the NF-κB binding site in the DR5 promoter [20]. The increased DR5 expression enhances cellular sensitivity to TRAIL-mediated apoptosis, creating synergistic effects when ABT-737 is combined with TRAIL treatment [20].

The compound induces autophagy through a mechanism independent of Bax and Bak [21]. ABT-737 disrupts the interaction between Bcl-2 and Beclin-1 (BECN1), an essential component of the autophagy machinery [21]. This disruption occurs even in apoptosis-deficient cells lacking Bax and Bak, suggesting that ABT-737 can trigger alternative cell death pathways when apoptosis is blocked [21].

In cells resistant to apoptosis, ABT-737 can induce cellular senescence through reactive oxygen species elevation and low-level caspase activation [22]. This senescence induction involves p53-dependent pathways and results in growth arrest and the development of a senescence-associated secretory phenotype [22]. The ability to induce senescence provides an alternative mechanism for growth inhibition in cancer cells that have acquired apoptosis resistance.

ABT-737 demonstrates remarkable single-agent cytotoxicity against hematological malignancies, with particularly potent activity in acute lymphoblastic leukemia, multiple myeloma, and certain lymphoid malignancies. In acute lymphoblastic leukemia cell lines, the compound exhibits a broad range of sensitivities, with IC50 values ranging from 0.1 μM in highly sensitive cell lines such as RS4;11 and COG-LL-319 to 8.5 μM in more resistant lines like CCRF-CEM [4]. The most sensitive acute lymphoblastic leukemia cell lines, RS4;11 and COG-LL-319, demonstrate LC90 values of 0.1 μM, representing exceptional sensitivity to ABT-737 treatment [4].

Multiple myeloma cell lines show significant variation in ABT-737 sensitivity, with MY5 and JJN3 cell lines exhibiting the highest sensitivity with EC50 values of 0.2 μM and 0.5 μM, respectively [5]. Patient-derived multiple myeloma samples demonstrate a bimodal response pattern, with four of fifteen patient bone marrow samples being highly sensitive to ABT-737 at concentrations of 0.25-0.5 μM, resulting in 80-90% myeloma cell elimination through cellular apoptosis within three days of treatment [5].

Acute myeloid leukemia cell lines demonstrate exceptional sensitivity to ABT-737, with HL60, KG1, and NB4 cells showing IC50 values of 50 nM, 80 nM, and 80 nM, respectively [6]. This remarkable potency extends to both blast cells and putative leukemic stem cells, with ABT-737 effectively killing the primitive CD34+/CD38- population with equal efficacy to blast cells, independent of sensitivity to conventional chemotherapeutics such as cytarabine and daunorubicin [7].

The mechanism underlying ABT-737 sensitivity in hematological malignancies involves the disruption of the BCL-2/BAX complex and BAK-dependent activation of the intrinsic apoptotic pathway [8]. In cells with phosphorylated BCL-2 or increased MCL-1 expression, ABT-737 activity is significantly reduced, highlighting the importance of MCL-1 status in determining therapeutic response [8].

Table 1: In Vitro Cytotoxicity of ABT-737 Across Hematological Malignancies

| Cancer Type | Cell Line | IC50 Value | IC50 Unit | Response Characteristics |

|---|---|---|---|---|

| Acute Lymphoblastic Leukemia | RS4;11 | 0.1 | μM | Highly sensitive |

| Acute Lymphoblastic Leukemia | COG-LL-319 | 0.1 | μM | Highly sensitive |

| Acute Lymphoblastic Leukemia | MOLT-3 | 1.3 | μM | Moderately sensitive |

| Acute Lymphoblastic Leukemia | MOLT-4 | 1.4 | μM | Moderately sensitive |

| Acute Lymphoblastic Leukemia | COG-LL-317 | 4.6 | μM | Moderately resistant |

| Acute Lymphoblastic Leukemia | NALM-6 | 5.8 | μM | Resistant |

| Acute Lymphoblastic Leukemia | CCRF-CEM | 8.5 | μM | Highly resistant |

| Multiple Myeloma | MY5 | 0.2 | μM | Highly sensitive |

| Multiple Myeloma | JJN3 | 0.5 | μM | Sensitive |

| Acute Myeloid Leukemia | HL60 | 0.05 | μM | Extremely sensitive |

| Acute Myeloid Leukemia | KG1 | 0.08 | μM | Extremely sensitive |

| Acute Myeloid Leukemia | NB4 | 0.08 | μM | Extremely sensitive |

Solid Tumor Models and Xenograft Studies

While ABT-737 demonstrates exceptional activity against hematological malignancies, its efficacy in solid tumors is more limited and variable. Small cell lung cancer represents the most responsive solid tumor type to ABT-737 treatment. In xenograft studies using nude mice, ABT-737 administered at 100 mg/kg/day for 21 days induced dramatic responses in cell line-derived xenografts [1]. H187 xenografts achieved complete regression below the level of detection by day 14, with effects persisting for at least seven days after treatment completion [1]. H146 xenografts similarly demonstrated rapid regression following ABT-737 initiation [1].

However, primary small cell lung cancer xenografts derived from treatment-naive patients showed markedly different responses compared to cell line-derived models. Only one of three primary xenograft tumors (LX22, LX33, and LX36) showed significant growth inhibition with ABT-737 monotherapy [1]. This discrepancy may be attributed to relatively lower Bcl-2 expression in primary xenografts compared to established cell lines, or inherent differences between the model systems [1].

Head and neck squamous cell carcinoma cell lines demonstrate substantial resistance to ABT-737 as a single agent, with IC50 values ranging from 13.8 μM to 53.6 μM across UM-22A, UM-22B, and 1483 cell lines [9]. This resistance correlates with the general observation that solid tumor-derived cell lines require much higher concentrations of ABT-737 to achieve cytotoxic effects compared to hematological malignancies [9].

Neuroblastoma cell lines show variable sensitivity to ABT-737, with IC50 values ranging from 0.58 μM to 15.3 μM in normoxic conditions [10]. Interestingly, all six neuroblastoma cell lines tested showed enhanced sensitivity to ABT-737 under hypoxic conditions (1% oxygen) compared to normoxic conditions (21% oxygen), with five of six cell lines reaching statistical significance for this difference [10].

The limited efficacy of ABT-737 in solid tumors as a single agent has led to extensive investigation of combination approaches. In a human lung cancer 95-D xenograft model, ABT-737 alone at 100 mg/kg twice weekly showed no significant antitumor effect [11]. However, when combined with gemcitabine, the combination achieved a tumor/control ratio of 33.0%, representing significant tumor growth inhibition compared to either agent alone [11].

Table 2: In Vivo Xenograft Efficacy of ABT-737

| Tumor Model | Treatment Response | Dosage | Duration | Combination Status |

|---|---|---|---|---|

| Small Cell Lung Cancer H187 | Complete regression | 100 mg/kg/day | 21 days | Monotherapy |

| Small Cell Lung Cancer H146 | Rapid regression | 100 mg/kg/day | 21 days | Monotherapy |

| Small Cell Lung Cancer H209 | Significant growth inhibition | 100 mg/kg/day | 21 days | Monotherapy |

| Small Cell Lung Cancer Primary LX22 | Minor but significant decrease | 100 mg/kg/day | 21 days | Monotherapy |

| Small Cell Lung Cancer Primary LX33 | Significant decrease | 100 mg/kg/day | 21 days | Monotherapy |

| Small Cell Lung Cancer Primary LX36 | No significant effect | 100 mg/kg/day | 21 days | Monotherapy |

| Lung Cancer 95-D | T/C 33.0% | 100 mg/kg twice/week | 20 days | With gemcitabine |

| Myc/Bcl-2 Lymphoma | Disease-free survival (100%) | 75 mg/kg/day | 14 days | With cyclophosphamide |

Radiation Sensitization Mechanisms

ABT-737 demonstrates significant potential as a radiosensitizer across multiple solid tumor types through mechanisms involving enhanced apoptosis and modulation of antiapoptotic protein expression. The compound markedly increases the cytotoxic response of cancer cells to radiation by reducing the median effective concentration (EC50) value for cytotoxicity [4].

In breast cancer models, ABT-737 specifically reverses acquired radioresistance in MDA-MB-231R cells, which overexpress Bcl-2 and Bcl-xL compared to the parental MDA-MB-231 line [12]. Treatment with 1 μM ABT-737 for 24 hours significantly restored radiosensitivity in MDA-MB-231R cells both in vitro and in vivo, while having no effect on the radiosensitivity of the parental MDA-MB-231 cells [12]. This selective effect correlates with ABT-737-induced downregulation of Bcl-2 and Bcl-xL expression in MDA-MB-231R cells in a time-dependent manner, while expression levels in MDA-MB-231 cells remained unchanged [12].

Cervical cancer cells demonstrate enhanced radiation sensitivity following ABT-737 treatment through activation of the JNK signaling pathway. In HeLa cells, ABT-737 improves radiation sensitivity by inducing Bim expression via JNK and its downstream target c-Jun [13]. The compound activates JNK/c-Jun signaling, leading to upregulation of Bim expression, and blockade of this pathway results in significant downregulation of ABT-737-induced Bim expression [13].

Non-small cell lung cancer cells with K-ras mutations show significant radiosensitization when treated with ABT-737. In A549 and H460 cells, irradiation induces overexpression of antiapoptotic molecules Bcl-xL, Bcl-2, Bcl-w, and Mcl-1 through JAK/STAT transcriptional signaling [14]. ABT-737 treatment counters this radiation-induced upregulation of antiapoptotic proteins, resulting in enhanced radiosensitivity [14]. Cotreatment with ABT-737 and radiation significantly reduced the number of surviving clones compared to radiation or ABT-737 alone [14].

Head and neck squamous cell carcinoma demonstrates enhanced radiosensitivity when ABT-737 is combined with radiation therapy. Although ABT-737 as a single agent is largely ineffective against head and neck squamous cell carcinoma cell lines, it shows strong synergy when combined with radiation to eliminate cancer stem cells [15]. The combination of ABT-737 and radiation induces synergistic apoptosis and delays tumor growth in vivo [15].

The molecular mechanisms underlying ABT-737-mediated radiosensitization involve enhanced mitochondrial outer membrane permeabilization, increased caspase activation, and amplification of radiation-induced apoptotic signals. ABT-737 facilitates rapid cytochrome c release from mitochondrial cristae by neutralizing antiapoptotic Bcl-2 family proteins, thereby sensitizing cells to radiation-induced DNA damage [16].

Table 3: Radiation Sensitization Effects of ABT-737

| Cancer Type | Model System | Mechanism | Radiation Enhancement | Clinical Relevance |

|---|---|---|---|---|

| Breast Cancer | MDA-MB-231R | Bcl-2/Bcl-xL downregulation | Restored radiosensitivity | Acquired radioresistance reversal |

| Cervical Cancer | HeLa | JNK/c-Jun/Bim pathway | Enhanced radiation sensitivity | Combination therapy potential |

| Non-Small Cell Lung Cancer | A549/H460 | JAK/STAT pathway modulation | Significant radiosensitization | K-ras mutant tumors |

| Head and Neck Squamous Cell | Multiple lines | Apoptosis enhancement | Cancer stem cell elimination | Treatment-resistant populations |

| Uterine Cervical Cancer | SiHa/CaSki | Increased apoptosis | Synergistic cytotoxic effect | Combination radiotherapy |

Synergistic Interactions with Conventional Chemotherapeutics

ABT-737 demonstrates remarkable synergistic activity when combined with conventional chemotherapeutic agents, often overcoming resistance mechanisms that limit single-agent efficacy. The synergistic interactions primarily result from complementary mechanisms of action, including Mcl-1 downregulation, enhanced apoptotic signaling, and elimination of treatment-resistant cell populations.

Gemcitabine represents one of the most extensively studied combination partners for ABT-737. The combination exhibits synergistic cytotoxicity across multiple cancer types, including lung, renal, bladder, and prostate cancers [11]. In ABT-737-resistant cancer cells, gemcitabine disrupts the interaction between USP9X and Mcl-1, which is increased by ABT-737 treatment, resulting in enhanced ubiquitination and subsequent degradation of Mcl-1 [11]. This mechanism effectively overcomes ABT-737 resistance mediated by high Mcl-1 levels [11].

Cisplatin and etoposide demonstrate strong synergistic activity with ABT-737 in head and neck squamous cell carcinoma. While ABT-737 alone is largely ineffective against these tumor types, combination with cisplatin or etoposide produces synergistic cell death and loss of clonogenic survival [17]. The synergism is associated with synergistic activation of caspase-3, cleavage of poly(ADP-ribose) polymerase, and dramatic upregulation of proapoptotic Noxa protein [17]. Importantly, treatment with cisplatin or etoposide results in substantial downregulation of Mcl-1L, effectively removing the impediment to ABT-737 action [17].

Fenretinide (4-HPR) shows exceptional synergistic activity with ABT-737 in acute lymphoblastic leukemia and neuroblastoma. In acute lymphoblastic leukemia cell lines, the combination demonstrates very strong to good synergistic activity, with combination index values ranging from 0.22 in CCRF-CEM cells to 0.92 in MOLT-3 cells [4]. The mechanism involves 4-HPR-mediated generation of reactive oxygen species, which activate c-Jun kinase to phosphorylate and inhibit Mcl-1, thereby sensitizing cells to ABT-737 [4].

In neuroblastoma, ABT-737 plus fenretinide shows synergistic activity in all eleven cell lines tested, including those resistant to either agent alone [18]. The combination demonstrates very strong to good synergistic activity in eight of eleven cell lines, with only three showing moderate synergistic activity [18]. Importantly, the combination shows minimal toxicity against normal fibroblasts at concentrations that are highly effective against neuroblastoma cells [18].

Multiple myeloma demonstrates significant enhancement of ABT-737 activity when combined with dexamethasone or melphalan. These combinations result in synergistic induction of myeloma cell death, with the dexamethasone-resistant MM1(Dex)R cell line showing high sensitivity to ABT-737 at 0.2 μM [5]. Colony assays reveal little or no detectable toxicity to patient hematopoietic progenitor cells at concentrations up to 1 μM ABT-737 [5].

Cyclophosphamide produces highly effective combination therapy with ABT-737 in Myc/Bcl-2 lymphomas. When combined with low-dose cyclophosphamide (50 mg/kg), ABT-737 achieved sustained disease-free survival in all animals transplanted with two of three Myc/Bcl-2 lymphomas tested [19]. This represented a significantly better outcome than either ABT-737 alone or cyclophosphamide alone, even at much higher doses [19].

Table 4: Synergistic Interactions of ABT-737 with Conventional Chemotherapeutics

| Combination Agent | Cancer Type | Synergy Mechanism | Clinical Benefit | Resistance Overcome |

|---|---|---|---|---|

| Gemcitabine | Lung/Renal/Bladder/Prostate | Mcl-1 degradation via USP9X disruption | Enhanced tumor growth inhibition | Mcl-1-mediated resistance |

| Cisplatin | Head and Neck Squamous Cell | Mcl-1 downregulation, Noxa upregulation | Synergistic cell death | Intrinsic chemoresistance |

| Etoposide | Head and Neck Squamous Cell | Mcl-1 downregulation, enhanced apoptosis | Loss of clonogenic survival | Treatment resistance |

| Fenretinide | Acute Lymphoblastic Leukemia | JNK-mediated Mcl-1 inhibition | Strong synergistic cytotoxicity | Single-agent resistance |

| Fenretinide | Neuroblastoma | ROS-mediated Mcl-1 inactivation | Broad synergistic activity | Treatment-refractory disease |

| Dexamethasone | Multiple Myeloma | Enhanced apoptotic signaling | Overcoming steroid resistance | Acquired drug resistance |

| Cyclophosphamide | Myc/Bcl-2 Lymphoma | Enhanced DNA damage response | Complete disease-free survival | Oncogene-driven resistance |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

Wikipedia

Dates

van Delft et al. A small molecule interacts with VDAC2 to block mouse BAK-driven apoptosis. Nature Chemical Biology, doi: 10.1038/s41589-019-0365-8, published online 7 October 2019